4-acetyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Description
4-acetyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Potential
The compound 4-acetyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and its analogues have been investigated for their potential as enzyme inhibitors, particularly targeting alkaline phosphatase. A study synthesized a series of related benzamide analogues that exhibited significant inhibitory activity against alkaline phosphatase, with one compound showing an IC50 value of 0.420 µM, suggesting a promising avenue for therapeutic applications in conditions where alkaline phosphatase inhibition is beneficial (Iqbal et al., 2019).
Antimicrobial and Antifungal Activities
Another aspect of the compound's application lies in its antimicrobial and antifungal properties. Compounds derived from 1,3,4-oxadiazoles, similar in structure to 4-acetyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, have shown moderate to significant activity against a variety of bacterial and fungal strains. This suggests their potential as a scaffold for developing new antimicrobial agents (Fuloria et al., 2009).
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of related 1,3,4-oxadiazole derivatives have been explored, with some compounds showing promising results in reducing inflammation and pain in animal models. This indicates the potential of 4-acetyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives for the development of new anti-inflammatory and analgesic drugs (Palaska et al., 2002).
Anticancer Potential
The anticancer activity of compounds structurally related to 4-acetyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated, with some showing inhibitory effects on various cancer cell lines. This suggests the potential application of these compounds in cancer research and therapy development (Tiwari et al., 2017).
Antidiabetic Activities
Research on 1,3,4-oxadiazole derivatives has also shown potential antidiabetic effects, suggesting a possibility for the development of new antidiabetic agents based on the 4-acetyl-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide scaffold. This could provide a new approach to managing diabetes through enzyme inhibition or other mechanisms (Adelstein et al., 1976).
Properties
IUPAC Name |
4-acetyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11(22)12-7-9-13(10-8-12)16(23)19-18-21-20-17(24-18)14-5-3-4-6-15(14)25-2/h3-10H,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAXGKFADBBBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.